![molecular formula C21H23N3O3S B2926330 N-[1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-4-phenyloxane-4-carboxamide CAS No. 1219902-68-7](/img/structure/B2926330.png)
N-[1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-4-phenyloxane-4-carboxamide
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Overview
Description
N-[1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-4-phenyloxane-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiophene ring, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-4-phenyloxane-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Oxane Ring Formation: The oxane ring can be synthesized through a cyclization reaction involving a diol and an appropriate leaving group.
Final Coupling: The final step involves coupling the synthesized intermediates under conditions that promote amide bond formation, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-4-phenyloxane-4-carboxamide can undergo various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenation with bromine in acetic acid, nitration with nitric acid in sulfuric acid.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-4-phenyloxane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of N-[1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It could influence signaling pathways such as the PI3K-AKT or MAPK pathways, affecting cellular processes like proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-hydroxyethyl)-3-(phenyl)-1H-pyrazol-5-yl]-4-phenyloxane-4-carboxamide
- N-[1-(2-hydroxyethyl)-3-(furan-2-yl)-1H-pyrazol-5-yl]-4-phenyloxane-4-carboxamide
Uniqueness
N-[1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-4-phenyloxane-4-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with phenyl or furan rings
Biological Activity
N-[1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-4-phenyloxane-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and therapeutic implications based on diverse research findings.
The molecular structure of the compound is defined by the following characteristics:
- Molecular Formula : C17H18N4O2S
- Molecular Weight : 370.5 g/mol
- CAS Number : 1219903-96-4
These properties suggest a complex structure that may interact with biological systems in various ways.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, aminopyrazole derivatives have shown effectiveness against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mean growth inhibition percentages observed were 54.25% and 38.44%, respectively, indicating moderate to high efficacy against these malignancies .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | Growth Inhibition (%) |
---|---|---|
Compound A | HepG2 | 54.25 |
Compound B | HeLa | 38.44 |
This compound | TBD |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies involving pyrazole derivatives have demonstrated their ability to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation. This suggests a potential mechanism for treating inflammatory diseases .
The biological activity of this compound may be attributed to its interaction with specific signaling pathways:
- MAPK Pathway Inhibition : The compound appears to inhibit the phosphorylation of HSP27 and other downstream targets in the MAPK pathway, which is crucial for cell proliferation and inflammation .
- Selective Targeting : The structure allows for selective binding to certain receptors involved in cancer proliferation and inflammation, making it a candidate for further development as a targeted therapy.
Study 1: Efficacy Against Cancer Cell Lines
In a recent study, various derivatives of pyrazole were synthesized and tested for their cytotoxic effects on multiple cancer cell lines. The results indicated that modifications at specific positions on the pyrazole ring significantly influenced the anticancer activity, with some compounds achieving over 90% inhibition in certain cell lines .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, including this compound. The study found that these compounds effectively reduced LPS-induced TNF-alpha release in vitro, suggesting a promising avenue for treating inflammatory conditions .
Properties
IUPAC Name |
N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c25-11-10-24-19(15-17(23-24)18-7-4-14-28-18)22-20(26)21(8-12-27-13-9-21)16-5-2-1-3-6-16/h1-7,14-15,25H,8-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELYTFONDWWTJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC(=NN3CCO)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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